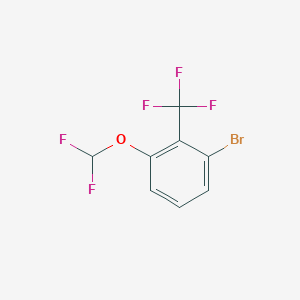

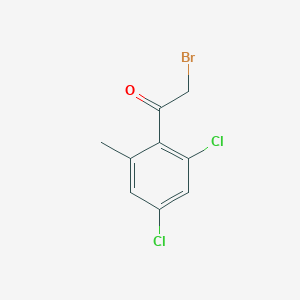

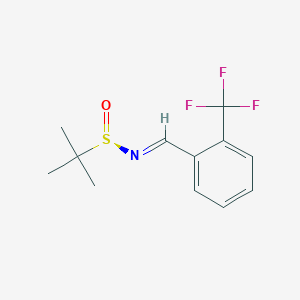

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

説明

“®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide” is a chemical compound. It is a derivative of 2-methyl-2-propanesulfinamide, also known as tert-butanesulfinamide . Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

The synthesis of tert-butanesulfinamide can be achieved by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .Molecular Structure Analysis

The molecular structure of 2-methyl-2-propanesulfinamide, a related compound, has a linear formula of (CH3)3CS(O)NH2 . The CAS Number is 146374-27-8 . The molecular weight is 121.20 .Chemical Reactions Analysis

Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .Physical And Chemical Properties Analysis

2-Methyl-2-propanesulfinamide is a solid with a melting point of 97-101 °C (lit.) . It should be stored at a temperature of 2-8°C .科学的研究の応用

Asymmetric Syntheses and Chiral Amines

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is used in asymmetric syntheses, particularly in producing chiral amines. A study by Truong, Ménard, and Dion (2007) explored the diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, leading to the formation of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This process is significant in the synthesis of chiral amines which are valuable in various chemical applications (Truong, Ménard, & Dion, 2007).

Enantiopure Amines Synthesis

Almansa, Guijarro, and Yus (2008) demonstrated the use of triorganozincates in reacting with (R)-N-(tert-butanesulfinyl) imines to produce α-branched sulfinamides and subsequently chiral primary amines. The removal of the N-sulfinyl group from the products yielded chiral primary amines with high enantiomeric purity, showcasing the potential of this compound in stereoselective synthesis (Almansa, Guijarro, & Yus, 2008).

Mechanistic Insights and Stereoselectivity

Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines, including (S)-N-benzylidene-2-methylpropane-2-sulfinamide. Their study using DFT computations helps in understanding the factors determining diastereomeric ratios in these reactions, which is crucial for the development of highly selective synthetic methods (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Organocatalysis and Chiral Sulfinamides

The compound's relevance in organocatalysis was explored by Dinér, Sadhukhan, and Blomkvist (2014), who discussed how chiral sulfinamides, like (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, serve as organocatalysts in enantioselective reactions. This application is pivotal in the development of asymmetric synthesis, contributing to the field of enantioselective organic chemistry (Dinér, Sadhukhan, & Blomkvist, 2014).

Synthesis of Protected Amino Alcohols

Tang, Volkman, and Ellman (2001) utilized tert-butanesulfinyl aldimines and ketimines, related to the compound , for the synthesis of protected 1,2-amino alcohols. Their work provides valuable methods for the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, which is important for the production of various biochemical compounds (Tang, Volkman, & Ellman, 2001).

作用機序

Target of Action

It is known that sulfinamides, such as ®-2-methyl-2-propanesulfinamide, are often used in asymmetric synthesis as chiral auxiliaries . They are typically used as chiral ammonia equivalents for the synthesis of amines .

Mode of Action

Sulfinamides are known to be more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .

Biochemical Pathways

It is known that sulfinamides are often used in the synthesis of amines , which play crucial roles in various biochemical pathways.

Pharmacokinetics

The compound is soluble in chloroform, methanol, tetrahydrofuran, dichloromethane, dimethyl sulfoxide, and most organic solvents , which may influence its absorption and distribution.

Result of Action

It is known that sulfinamides are used in the synthesis of amines , which are fundamental building blocks in the synthesis of many types of biological molecules.

Action Environment

The compound is stable under cold storage conditions , suggesting that temperature could influence its stability.

将来の方向性

The sulfonamide motif, which includes the sulfonamide in ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, has various applications and advantages in organic synthesis . It can act as an activating group, protecting group, leaving group, and a molecular scaffold . Therefore, it could be further explored in the synthesis of new compounds and in the development of new synthetic methodologies.

特性

IUPAC Name |

(NE,R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLYYAUYEZIYDC-XSZFBFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)

![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)